

chemical structure and properties of DDO-7263

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Compound of Interest		
Compound Name:	DDO-7263	
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DDO-7263: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **DDO-7263**, a potent small molecule activator of the Nrf2-ARE signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **DDO-7263**, particularly in the context of neurodegenerative diseases.

Chemical Structure and Properties

DDO-7263, with the IUPAC name 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a novel synthetic compound belonging to the 1,2,4-oxadiazole class of molecules.[1][2][3][4] Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole
CAS Number	2254004-96-9
Molecular Formula	C14H9F2N3O
Molecular Weight	273.24 g/mol
Purity	>98% (HPLC)
Appearance	Solid powder
Solubility	Soluble in DMSO
SMILES	Cc1ccc(cn1)-c2noc(n2)-c3ccc(F)c(F)c3
Storage	Store at -20°C for long-term stability.

Mechanism of Action: Nrf2-ARE Pathway Activation and NLRP3 Inflammasome Inhibition

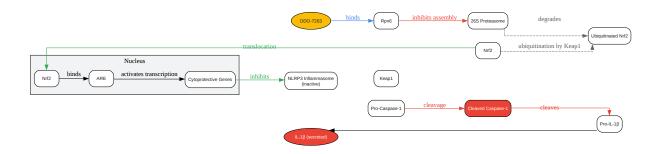
DDO-7263 exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] [2][3][5] The proposed mechanism of action is as follows:

- Binding to Rpn6: DDO-7263 binds to Rpn6 (Regulatory particle non-ATPase subunit 6), a
 component of the 19S regulatory particle of the 26S proteasome.[1][2][5]
- Inhibition of 26S Proteasome Assembly: This binding event blocks the proper assembly of the 26S proteasome.[1][2][5]
- Stabilization of Nrf2: The impaired proteasomal function leads to a decrease in the degradation of ubiquitinated Nrf2.[1][2][5]
- Nrf2 Nuclear Translocation: Stabilized Nrf2 translocates from the cytoplasm into the nucleus.
 [1][2]



- ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and translation. These genes include those encoding for antioxidant and phase II detoxification enzymes.
- Inhibition of NLRP3 Inflammasome: The activation of the Nrf2-ARE pathway by **DDO-7263** leads to the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[3][5] This results in a reduction of cleaved caspase-1 production and subsequent secretion of the pro-inflammatory cytokine IL-1β.[3][5]

This dual action of potent antioxidant response induction and neuroinflammation suppression makes **DDO-7263** a promising candidate for the treatment of neurodegenerative diseases where oxidative stress and inflammation are key pathological features.



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Mechanism of **DDO-7263** Action

In Vitro and In Vivo Efficacy



The biological activity of **DDO-7263** has been evaluated in both cellular and animal models, demonstrating its neuroprotective and anti-inflammatory effects.

In Vitro Studies

Cell Line	Experiment	Key Findings
PC12	H ₂ O ₂ -induced oxidative stress	DDO-7263 protects neurons from oxidative damage.
THP-1	LPS/ATP-induced NLRP3 inflammasome activation	DDO-7263 significantly inhibits NLRP3 activation, cleaved caspase-1 production, and IL- 1β protein expression.[3][5]

In Vivo Studies

Animal Model	Study Design	Key Findings
Mouse (C57BL/6)	MPTP-induced model of Parkinson's disease	DDO-7263 improves behavioral abnormalities, attenuates the loss of dopaminergic neurons (tyrosine hydroxylase-positive) in the substantia nigra and striatum, and inhibits the secretion of inflammatory factors.[3][5]
Rat (Sprague-Dawley)	Pharmacokinetic analysis	After intraperitoneal administration, DDO-7263 exhibits favorable pharmacokinetic properties, including brain tissue targeting.

Quantitative Data Summary

The following tables summarize the available quantitative data for **DDO-7263**.



Pharmacokinetic Parameters in Rats

Parameter	Value
T1/2	3.32 hours
Cmax	1.38 μg/mL

Data obtained from Sprague-Dawley rats following intraperitoneal administration.

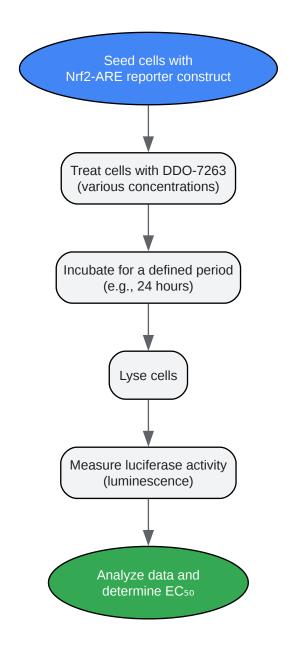
Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **DDO-7263**. For complete, detailed protocols, please refer to the primary publication by Xu, L. L., et al. (2019) in Free Radical Biology and Medicine.

Nrf2-ARE Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2-ARE pathway by a compound.





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Nrf2-ARE Luciferase Assay Workflow

Methodology Overview:

- Cells (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence are seeded in a multi-well plate.
- The cells are then treated with varying concentrations of **DDO-7263** or a vehicle control.
- After an incubation period, the cells are lysed, and the luciferase substrate is added.



 The resulting luminescence, which is proportional to the level of Nrf2 activation, is measured using a luminometer.

NLRP3 Inflammasome Activation Assay in THP-1 Macrophages

This assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome.

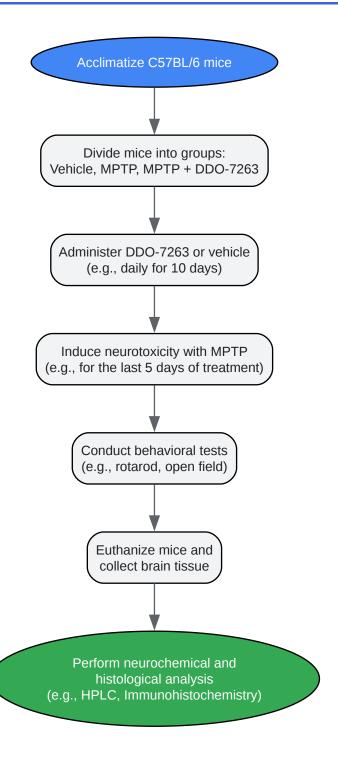
Methodology Overview:

- Human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate
 13-acetate (PMA).
- The macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
- The cells are then pre-treated with DDO-7263 at various concentrations.
- NLRP3 inflammasome activation is subsequently triggered by adding ATP.
- The cell culture supernatant is collected to measure the levels of secreted IL-1β and cleaved caspase-1 using ELISA or Western blotting. The cell lysate can be used to measure the levels of NLRP3 and pro-caspase-1.

MPTP-Induced Mouse Model of Parkinson's Disease

This in vivo model is used to evaluate the neuroprotective effects of a compound in a preclinical model of Parkinson's disease.





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